(S)-2-benzylsuccinic acid

Pharmaceutical Synthesis Chiral Intermediate Enantiomeric Excess

(S)-2-Benzylsuccinic acid (CAS 3972-36-9) is a chiral dicarboxylic acid essential for enantioselective synthesis of Mitiglinide (KAD-1229) and Lisinopril analogs. Using the incorrect enantiomer compromises API stereochemical integrity. • Key chiral building block for Mitiglinide - enantiomeric purity ≥99% ee directly translates to final drug stereochemistry. • Improves organocatalyst efficiency by 15% in aldol reactions versus alternative starting materials. • High optical purity ensures reproducible asymmetric alkylations for enantiopure drug candidates.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 3972-36-9
Cat. No. B159097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-benzylsuccinic acid
CAS3972-36-9
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CC(=O)O)C(=O)O
InChIInChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)/t9-/m0/s1
InChIKeyGTOFKXZQQDSVFH-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

(S)-2-Benzylsuccinic Acid Procurement Specifications


(S)-2-Benzylsuccinic acid (CAS 3972-36-9) is a chiral dicarboxylic acid, specifically the (S)-enantiomer of 2-benzylsuccinic acid [1]. This compound serves as a key intermediate in the synthesis of pharmaceuticals and asymmetric catalysts, with its precise stereochemistry being essential for its utility [2]. It is a white to off-white crystalline solid with a molecular weight of 208.21 g/mol and the formula C11H12O4 [3]. High optical purity is a critical requirement for its procurement and application.

Chiral intermediate for API synthesis
Stereochemical identity must be confirmed
High optical purity chiral building block

(S)-2-Benzylsuccinic Acid: Why Substitution Fails


Substituting (S)-2-benzylsuccinic acid with the racemic mixture or the (R)-enantiomer is not viable for applications requiring stereochemical control. The (R)-enantiomer (L-benzylsuccinic acid, CAS 21307-97-1) exhibits markedly different biological activity, specifically as a potent inhibitor of carboxypeptidase A with a Ki of 0.45 µM [1]. In contrast, the (S)-enantiomer is utilized primarily as a chiral building block, where the presence of the incorrect enantiomer can compromise synthetic outcomes, leading to reduced yield, lower enantiomeric excess (ee) in the final product, and potentially ineffective or even harmful pharmaceuticals [2]. The differing physical properties, such as melting point and optical rotation, also underscore their distinct nature and the need for precise specification [3].

Racemate Using racemic DL-benzylsuccinic acid instead of the (S)-enantiomer may introduce 50% inactive isomer, reducing enantiomeric excess and requiring additional resolution steps.
(R)-enantiomer (R)-2-benzylsuccinic acid (CAS 21307-97-1) is reported as a carboxypeptidase A inhibitor with distinct biological activity; it does not serve as an equivalent chiral building block.
Physical properties Differences in melting point and optical rotation compared to racemate or (R)-enantiomer can lead to misidentification and compromise quality control if substituted.

Comparative Evidence for (S)-2-Benzylsuccinic Acid


Enantiomeric Purity in Pharmaceutical Synthesis

The use of (S)-2-benzylsuccinic acid as a starting material, as opposed to the racemic mixture, is critical for achieving high enantiomeric excess (ee) in the final active pharmaceutical ingredient (API). A commercial specification guarantees an ee of ≥99% for the pure (S)-enantiomer [1]. This level of purity is essential for the synthesis of enantiopure drugs like KAD-1229 (Mitiglinide) and its analogs, where the presence of the (R)-enantiomer would be considered an impurity [2]. Using a racemic mixture would necessitate an additional, costly, and yield-reducing chiral resolution step.

Enantiomeric purity in synthesis
Reported
≥99% ee vs racemate (0% ee); 50% difference
Eliminates chiral resolution step, supports enantiopure API synthesis
Based on supplier HPLC specification
Pharmaceutical Synthesis Chiral Intermediate Enantiomeric Excess

Melting Point Differentiation

The melting point serves as a key physical property for distinguishing the (S)-enantiomer from both the (R)-enantiomer and the racemic mixture. (S)-2-Benzylsuccinic acid exhibits a distinct melting point range of 164-168 °C [1][2]. In contrast, the racemic DL-form has a significantly lower melting point of 161-163 °C . This difference, while seemingly small, is crucial for analytical identification, purity assessment, and process control during synthesis and formulation.

Melting point differentiation
Reported
164–168 °C vs racemate 161–163 °C (Δ 3–5 °C)
Enables rapid identity and purity verification
Standard melting point apparatus measurement
Quality Control Analytical Chemistry Solid-State Characterization

Optical Rotation Differentiation

The specific optical rotation is a fundamental and quantifiable property that distinguishes the (S)-enantiomer from the (R)-enantiomer. (S)-2-Benzylsuccinic acid has a reported specific optical rotation [α]20/D of -19° to -23° (c=2, EtOH) [1]. Another source reports a value of -25° to -29° (c=1, EtOAc) . In contrast, the (R)-enantiomer is expected to have an equal but opposite optical rotation (+ value). The racemic mixture exhibits a net optical rotation of 0°.

Optical rotation differentiation
Reported
[α]²⁰/D −19° to −23° (c=2, EtOH); opposite sign for (R)
Confirms stereochemical identity and absence of racemization
Polarimetry at 20 °C, solvent as specified
Chiral Analysis Polarimetry Enantiomeric Purity

Applications of (S)-2-Benzylsuccinic Acid


Mitiglinide Synthesis

(S)-2-Benzylsuccinic acid is a crucial chiral building block in the synthesis of the hypoglycemic agent Mitiglinide (KAD-1229) [1]. The high enantiomeric purity (≥99% ee) of the starting material is directly translated to the stereochemical integrity of the final drug, which is essential for its pharmacological activity. Procurement of the high-purity (S)-enantiomer is non-negotiable for this application.

Lisinopril Analogs and Chiral Catalysts

This compound serves as a key intermediate for synthesizing Lisinopril analogs, achieving 92% enantiomeric excess in the final API [2]. Furthermore, it is employed in the preparation of novel organocatalysts, where its use has been shown to improve reaction efficiency by 15% in aldol reactions compared to alternative starting materials [2].

Asymmetric Synthesis of Enantiopure Pharmaceuticals

The high optical purity (ee ≥99%) and defined stereochemistry of (S)-2-benzylsuccinic acid make it an ideal starting material for asymmetric alkylations and other stereoselective transformations required for producing enantiopure drug candidates [3]. Its utility as a general chiral synthon is documented in multiple patents for producing valuable pharmaceutical intermediates [4].

Application
Selection Property
Validation Focus
Mitiglinide synthesis
Chiral building block for hypoglycemic agent
Enantiomeric purity and stereochemical transfer
Lisinopril analogs & chiral catalysts
Intermediate for API and organocatalyst preparation
Enantiomeric excess in final API; catalyst reaction context
Asymmetric synthesis of enantiopure drugs
High optical purity chiral synthon
Stereoselective transformation outcomes and product ee

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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